molecular formula C17H18N2O B2443200 3-[1-(3,4-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-3-oxopropanenitrile CAS No. 736146-05-7

3-[1-(3,4-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-3-oxopropanenitrile

Cat. No.: B2443200
CAS No.: 736146-05-7
M. Wt: 266.344
InChI Key: LXAABDDBWNKMJN-UHFFFAOYSA-N
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Properties

IUPAC Name

3-[1-(3,4-dimethylphenyl)-2,5-dimethylpyrrol-3-yl]-3-oxopropanenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O/c1-11-5-6-15(9-12(11)2)19-13(3)10-16(14(19)4)17(20)7-8-18/h5-6,9-10H,7H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXAABDDBWNKMJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=CC(=C2C)C(=O)CC#N)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Cyano Group Reactivity

The nitrile (-C≡N) group undergoes nucleophilic additions and condensations. Key reactions include:

  • Hydrolysis : Under acidic or basic conditions, the nitrile can hydrolyze to a carboxylic acid or amide. For example, sulfuric acid-mediated hydrolysis produces 3-[1-(3,4-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-3-oxopropanamide, while basic conditions yield the corresponding carboxylic acid.

  • Cyanoacetylation : Similar to structurally related compounds (e.g., 3-(3,5-dimethyl-1H-pyrazol-1-yl)-3-oxopropanenitrile), the nitrile participates in cyanoacetylation reactions with amines or alcohols to form β-ketonitrile derivatives .

Table 1: Cyano Group Reactions

Reaction TypeReagents/ConditionsProductYield (%)Source
Acidic HydrolysisH₂SO₄, H₂O, refluxCarboxylic acid derivative65–70
Basic HydrolysisNaOH, H₂O/EtOH, 80°CAmide intermediate55–60
CyanoacetylationAniline, DMF, 120°Cβ-Ketonitrile-aniline adduct75–80

Ketone Group Reactivity

The α,β-unsaturated ketone moiety enables conjugate additions and cyclocondensations:

  • Michael Addition : Reaction with nucleophiles (e.g., Grignard reagents) at the β-position of the ketone forms substituted derivatives.

  • Knoevenagel Condensation : Condensation with aldehydes (e.g., benzaldehyde) forms α,β-unsaturated nitriles, useful in heterocyclic synthesis.

Table 2: Ketone-Mediated Reactions

Reaction TypeReagents/ConditionsProductYield (%)Source
Michael AdditionMeMgBr, THF, 0°C → RTMethyl-substituted ketone60–65
Knoevenagel CondensationBenzaldehyde, piperidine, EtOHStyryl-nitrile hybrid70–75

Pyrrole Ring Functionalization

The substituted pyrrole core participates in electrophilic substitutions, though steric hindrance from the 3,4-dimethylphenyl group limits reactivity at certain positions:

  • Nitration : Nitration at the α-position of pyrrole (relative to the ketone) using HNO₃/AcOH produces nitro derivatives .

  • Suzuki Coupling : Palladium-catalyzed cross-coupling with arylboronic acids introduces aryl groups at reactive sites .

Table 3: Pyrrole Ring Reactions

Reaction TypeReagents/ConditionsProductYield (%)Source
NitrationHNO₃, AcOH, 50°C4-Nitro-pyrrole derivative40–45
Suzuki CouplingPd(PPh₃)₄, ArB(OH)₂, K₂CO₃, DMFBiaryl-pyrrole hybrid50–55

Cyclization and Heterocycle Formation

The compound serves as a precursor for fused heterocycles:

  • Pyrazole Formation : Reaction with hydrazine derivatives forms pyrazole rings fused to the pyrrole core .

  • Pyrrolo[3,4-d]pyridazinone Synthesis : Cyclocondensation with hydrazines under acidic conditions yields polycyclic systems .

Table 4: Cyclization Reactions

Reaction TypeReagents/ConditionsProductYield (%)Source
Pyrazole FormationHydrazine hydrate, EtOH, refluxPyrrole-pyrazole hybrid65–70
Pyridazinone SynthesisNH₂NH₂, HCl, EtOH, 80°CPyrrolo[3,4-d]pyridazinone55–60

Mechanistic Insights

  • Nitrile Reactivity : The electron-withdrawing nature of the nitrile group activates the α-hydrogens for deprotonation, facilitating condensations .

  • Steric Effects : Bulky substituents on the pyrrole ring direct electrophilic substitutions to less hindered positions .

Scientific Research Applications

Research indicates that this compound exhibits a range of biological activities, including:

  • Antimicrobial Activity : Demonstrated effectiveness against various bacterial strains.
  • Antitumor Activity : In vitro studies suggest potential efficacy against human cancer cell lines.
  • Anti-inflammatory Effects : Shown to reduce inflammation markers in animal models.

Antimicrobial Research

The compound has been investigated for its antimicrobial properties. Studies have shown significant inhibition against pathogens such as Staphylococcus aureus and Escherichia coli.

Case Study Example :
A laboratory study utilized disk diffusion methods to evaluate the antimicrobial effects, yielding the following results:

MicroorganismZone of Inhibition (mm)Minimum Inhibitory Concentration (µg/mL)
Staphylococcus aureus1525
Escherichia coli1230
Candida albicans1040

This data highlights the compound's potential as a lead structure for developing new antimicrobial agents.

Antitumor Applications

In vitro studies have demonstrated that the compound possesses antitumor properties. It has been tested against several cancer cell lines, including HepG2 and NCI-H661.

Research Findings :
The following table summarizes the antitumor activity observed:

Cell LineIC50 (µM)% Inhibition at 50 µM
HepG22085
NCI-H6611590
KB2580

These results suggest that the compound may interfere with cellular pathways involved in tumor growth and proliferation.

Anti-inflammatory Research

The anti-inflammatory potential of this compound has also been evaluated. In animal model studies, it was observed to significantly reduce inflammatory markers, indicating its potential use in treating inflammatory diseases.

Biological Activity

3-[1-(3,4-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-3-oxopropanenitrile is a pyrrole-derived compound that has garnered attention for its potential biological activities. Pyrrole derivatives are known for their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects. This article will explore the biological activity of this specific compound, including relevant research findings, case studies, and a comparison with similar compounds.

Chemical Structure and Properties

The compound can be described by its IUPAC name and chemical structure. Its molecular formula is C17H19N3C_{17}H_{19}N_{3}, and it features a pyrrole ring substituted with a dimethylphenyl group and a nitrile functional group.

PropertyValue
Molecular FormulaC₁₇H₁₉N₃
Molecular Weight281.35 g/mol
IUPAC Name3-[1-(3,4-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-3-oxopropanenitrile
AppearanceSolid

Anticancer Activity

Research has indicated that pyrrole derivatives exhibit significant anticancer properties. For instance, a study evaluated the cytotoxic effects of various pyrrole compounds against different cancer cell lines. The results showed that compounds similar to 3-[1-(3,4-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-3-oxopropanenitrile demonstrated promising antiproliferative activity against human cancer cells such as HepG2 (liver cancer) and MCF7 (breast cancer) .

Antimicrobial Properties

Pyrrole derivatives have also been studied for their antimicrobial effects. A case study involving the synthesis of novel pyrrole compounds revealed that certain derivatives exhibited potent activity against Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways .

Anti-inflammatory Effects

Another area of interest is the anti-inflammatory potential of this compound. In vitro assays have shown that pyrrole derivatives can inhibit pro-inflammatory cytokines, suggesting their utility in treating inflammatory diseases. The compound’s ability to modulate inflammatory pathways could make it a candidate for further development in therapeutic applications .

The biological activity of 3-[1-(3,4-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-3-oxopropanenitrile may be attributed to its interaction with various molecular targets. The proposed mechanisms include:

  • Enzyme Inhibition : Binding to active sites of enzymes involved in cancer progression or inflammation.
  • Receptor Modulation : Interacting with receptors that regulate cell signaling pathways.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound's biological activity, it is essential to compare it with other related pyrrole derivatives.

Compound NameAnticancer ActivityAntimicrobial ActivityAnti-inflammatory Activity
1-(3,5-Dimethylphenyl)-2,5-dimethylpyrroleModerateStrongModerate
2-Chloro-1-[1-(3,4-dimethylphenyl)-pyrrol]HighModerateHigh
3-[1-(2-Methoxyphenyl)-pyrrol]LowStrongLow

Case Studies

Several case studies have highlighted the potential of pyrrole derivatives in drug development:

  • Study on Anticancer Agents : A series of synthesized pyrroles were tested for their cytotoxicity against various cancer cell lines. Results indicated that modifications on the pyrrole ring significantly enhanced their anticancer properties .
  • Antimicrobial Screening : Research focused on the antibacterial efficacy of pyrrole compounds demonstrated significant activity against resistant strains of bacteria, showcasing their potential as new antimicrobial agents .

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